

# An In-depth Technical Guide to 1-Iodo-2,3-dimethylbenzene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Iodo-2,3-dimethylbenzene

Cat. No.: B1295297

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## Abstract

This technical guide provides a comprehensive overview of **1-Iodo-2,3-dimethylbenzene** (CAS No. 31599-60-7), an important halogenated aromatic intermediate in organic synthesis. The document details its physicochemical properties, safety and handling protocols, and its significant applications in the synthesis of complex organic molecules, particularly in pharmaceuticals, agrochemicals, and materials science. Detailed experimental protocols for its synthesis via the Sandmeyer reaction and its application in Suzuki-Miyaura cross-coupling reactions are provided. Spectroscopic data is also included to aid in characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

## Introduction

**1-Iodo-2,3-dimethylbenzene**, also known as 3-iodo-o-xylene, is an organoiodine compound with the chemical formula  $C_8H_9I$ .<sup>[1][2]</sup> Its structure, featuring an iodine atom ortho to one of two adjacent methyl groups on a benzene ring, makes it a versatile reagent in a variety of organic transformations. The presence of the iodo group allows for the formation of new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.<sup>[1][3]</sup> The electron-donating nature of the two methyl groups can influence the reactivity of the compound.<sup>[1]</sup> This guide aims to provide a

detailed technical overview of its properties, synthesis, and reactivity for laboratory and industrial applications.

## Physicochemical Properties

**1-Iodo-2,3-dimethylbenzene** is a pink-brown to red transparent liquid under standard conditions.<sup>[1][3]</sup> Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of **1-Iodo-2,3-dimethylbenzene**

Property	Value	Reference(s)
CAS Number	31599-60-7	[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> I	[1][2]
Molecular Weight	232.06 g/mol	[1][2]
Appearance	Pink-brown to red transparent liquid	[1]
Density	1.64 g/mL at 25 °C	[4]
Boiling Point	229.0 °C at 760 mmHg; 110-111 °C at 12 mmHg	[1][4]
Flash Point	101.5 °C	[1]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.607	[4]
Vapor Pressure	0.1 mmHg at 25 °C	[1]

Table 2: Chemical Identifiers of **1-Iodo-2,3-dimethylbenzene**

Identifier	Value	Reference(s)
IUPAC Name	1-Iodo-2,3-dimethylbenzene	[5]
Synonyms	3-Iodo-o-xylene, 1,2-Dimethyl-3-iodobenzene	[2]
InChI	1S/C8H9I/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3	[5]
InChIKey	DANMWBNOPFBJSZ-UHFFFAOYSA-N	[5]
SMILES	<chem>Cc1cccc(I)c1C</chem>	[6]

## Safety and Handling

**1-Iodo-2,3-dimethylbenzene** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 3: GHS Hazard Information for **1-Iodo-2,3-dimethylbenzene**

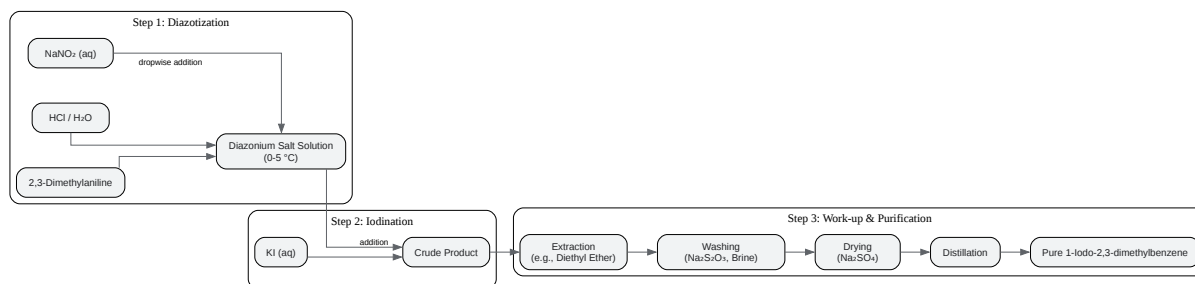
Hazard	Description
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For storage, it should be kept in a tightly sealed container in a cool, dry place away from incompatible materials.

## Experimental Protocols

### Synthesis of 1-Iodo-2,3-dimethylbenzene via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of aryl halides from aryl amines.<sup>[7]</sup> This protocol outlines the synthesis of **1-Iodo-2,3-dimethylbenzene** from 2,3-dimethylaniline.



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Caption: Workflow for the synthesis of **1-Iodo-2,3-dimethylbenzene**.

#### Materials and Reagents:

- 2,3-Dimethylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Potassium Iodide (KI)
- Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Diethyl Ether (or other suitable organic solvent)
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized Water
- Ice

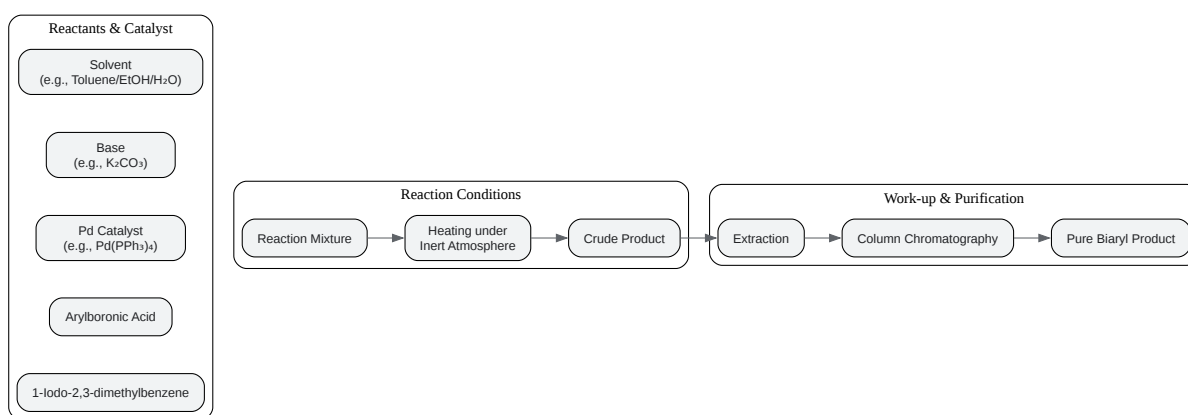
#### Procedure:

- **Diazotization:** In a flask, dissolve 2,3-dimethylaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
- **Iodination:** In a separate beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark oil will begin to form, and nitrogen gas will be evolved.
- **Work-up:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

- Purification: Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure **1-Iodo-2,3-dimethylbenzene**.

## Suzuki-Miyaura Cross-Coupling Reaction

**1-Iodo-2,3-dimethylbenzene** is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds.[1][3]



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

#### Materials and Reagents:

- **1-Iodo-2,3-dimethylbenzene**
- Arylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., Potassium Carbonate)
- Solvent system (e.g., Toluene, Ethanol, Water)
- Inert gas (Nitrogen or Argon)

#### Procedure:

- **Reaction Setup:** In a flame-dried flask, combine **1-Iodo-2,3-dimethylbenzene**, the arylboronic acid, and the base.
- **Degassing:** Evacuate and backfill the flask with an inert gas. Add the degassed solvent system.
- **Catalyst Addition:** Add the palladium catalyst under a positive pressure of the inert gas.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
- **Work-up and Purification:** Cool the reaction to room temperature and perform an aqueous work-up. The crude product is then purified by column chromatography to yield the desired biaryl compound.

## Spectroscopic Data

Characterization of **1-Iodo-2,3-dimethylbenzene** is typically performed using NMR and IR spectroscopy, and mass spectrometry.

Table 4: Representative Spectroscopic Data for **1-Iodo-2,3-dimethylbenzene**

Technique	Data
$^1\text{H}$ NMR	Chemical shifts ( $\delta$ ) for the aromatic protons are expected in the range of 6.8-7.5 ppm. The two methyl groups will appear as singlets around 2.2-2.5 ppm.
$^{13}\text{C}$ NMR	The carbon atom attached to the iodine will have a characteristic chemical shift around 100 ppm. Aromatic carbons will appear in the 125-140 ppm range, and the methyl carbons will be around 20-25 ppm.
IR Spectroscopy	Characteristic peaks for C-H stretching of the methyl groups and aromatic ring, as well as C=C stretching of the aromatic ring.
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) is expected at $m/z = 232$ . A prominent peak corresponding to the loss of iodine ( $[\text{M}-\text{I}]^+$ ) at $m/z = 105$ is also expected.

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

## Applications in Research and Development

**1-Iodo-2,3-dimethylbenzene** is a valuable building block in the synthesis of a wide range of organic compounds. Its primary utility lies in its role as a substrate in cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.[\[1\]](#)[\[3\]](#)

- **Pharmaceuticals:** It is used in the synthesis of active pharmaceutical ingredients (APIs) where a substituted biaryl or related structure is a key pharmacophore.
- **Agrochemicals:** It serves as an intermediate in the production of pesticides and herbicides.
- **Materials Science:** It is employed in the synthesis of organic electronic materials, polymers, and dyes.



The reactivity of the C-I bond allows for its participation in a variety of other transformations, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

## Conclusion

**1-Iodo-2,3-dimethylbenzene** is a key chemical intermediate with significant applications in organic synthesis. This guide has provided a comprehensive overview of its properties, safe handling procedures, detailed synthetic protocols, and its role in modern synthetic chemistry. The information presented herein is intended to support researchers and developers in the effective and safe utilization of this versatile compound.

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### Contact

Address: 3281 E Guasti Rd

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